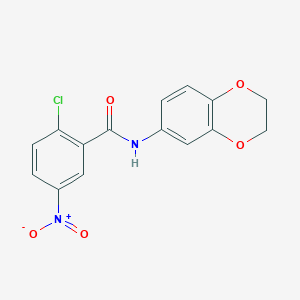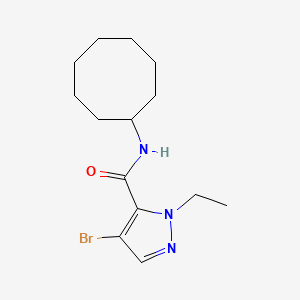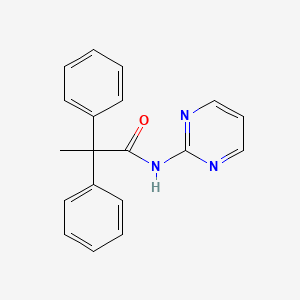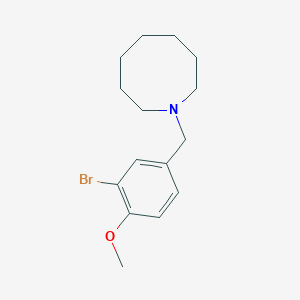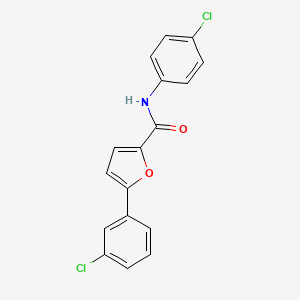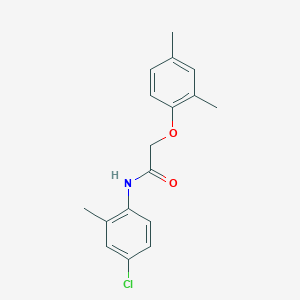
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as Clofibric acid, is a synthetic compound that belongs to the fibrate class of drugs. It is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in plasma triglyceride and cholesterol levels.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has various biochemical and physiological effects, including reducing plasma triglyceride and cholesterol levels, increasing high-density lipoprotein (HDL) cholesterol levels, and decreasing low-density lipoprotein (LDL) cholesterol levels. It also has anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in lab experiments is its well-established mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid in scientific research. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to better understand the anti-inflammatory and anticancer properties of N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid and its potential use in the treatment of these conditions.
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid is a synthetic compound that has various biochemical and physiological effects. It has been extensively used in scientific research for its potential use in the treatment of hyperlipidemia, anti-inflammatory and anticancer properties. Its well-established mechanism of action and safety profile make it a valuable tool for lab experiments. Further research is needed to explore its potential use in the treatment of NAFLD, Alzheimer's disease, and other conditions.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid can be synthesized by the reaction of 4-chloro-2-methylphenylamine with 2,4-dimethylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide acid has been extensively used in scientific research for its various biochemical and physiological effects. It has been studied for its potential use in the treatment of hyperlipidemia, a condition characterized by high levels of lipids in the blood. It has also been studied for its anti-inflammatory and anticancer properties.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-6-5-14(18)9-12(15)2/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQVSDECZCIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

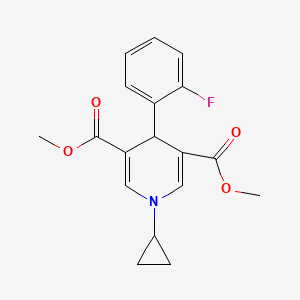
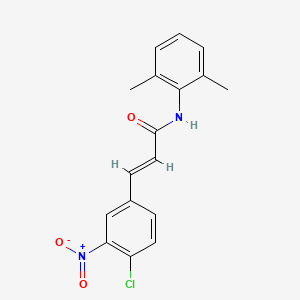
![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
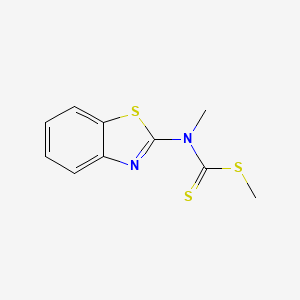
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
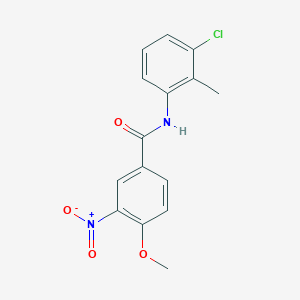
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
